molecular formula C16H18O3 B12591315 3-[2-(Benzyloxy)phenyl]propane-1,2-diol CAS No. 647376-55-4

3-[2-(Benzyloxy)phenyl]propane-1,2-diol

Cat. No.: B12591315
CAS No.: 647376-55-4
M. Wt: 258.31 g/mol
InChI Key: BCTHVQHZPVUBBJ-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)phenyl]propane-1,2-diol is an organic compound with the molecular formula C10H14O3. It is also known as 3-benzyloxy-1,2-propanediol. This compound is characterized by the presence of a benzyloxy group attached to a propane-1,2-diol backbone. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-[2-(Benzyloxy)phenyl]propane-1,2-diol involves the reaction of propane-1,2-diol with benzyl alcohol. This reaction is typically catalyzed by an acid, which facilitates the etherification process, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzyloxy)phenyl]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or other reduced compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[2-(Benzyloxy)phenyl]propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)phenyl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylglycerol
  • 3-Benzyloxy-2-propanediol
  • Glycerol 1-benzyl ether

Uniqueness

3-[2-(Benzyloxy)phenyl]propane-1,2-diol is unique due to its specific structure, which combines a benzyloxy group with a propane-1,2-diol backbone. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

CAS No.

647376-55-4

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

3-(2-phenylmethoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C16H18O3/c17-11-15(18)10-14-8-4-5-9-16(14)19-12-13-6-2-1-3-7-13/h1-9,15,17-18H,10-12H2

InChI Key

BCTHVQHZPVUBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CC(CO)O

Origin of Product

United States

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